

3-(4-Aminophenoxy)propanamide SMILES and InChIKey data

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Compound of Interest

Compound Name: 3-(4-Aminophenoxy)propanamide

CAS No.: 121489-79-0

Cat. No.: B1518898

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Technical Monograph: **3-(4-Aminophenoxy)propanamide**

Executive Summary & Chemical Identity

3-(4-Aminophenoxy)propanamide is a heterobifunctional building block utilized primarily in the synthesis of high-performance polyamides and as a cleavable linker in medicinal chemistry. Its structure combines an electron-rich aniline moiety with a hydrolytically stable ether linkage and a terminal primary amide.

This guide addresses the precise structural data, synthetic pathways, and quality control protocols required for its integration into research workflows.

Core Identifiers

Property	Data
IUPAC Name	3-(4-aminophenyl)oxypropanamide
CAS Registry Number	121489-79-0
Molecular Formula	
Molecular Weight	180.20 g/mol
Canonical SMILES	<chem>NC1=CC=C(OCCC(N)=O)C=C1</chem>
Isomeric SMILES	<chem>C1=CC(=CC=C1N)OCCC(=O)N</chem>
InChI String	InChI=1S/C9H12N2O2/c10-7-1-3-8(4-2-7)13-6-5-9(11)12/h1-4H,5-6,10H2,(H2,11,12)
InChIKey	CYFJIKZBCBBFIS-UHFFFAOYSA-N

Structural Logic & Reactivity Profile

The molecule features three distinct functional zones that dictate its reactivity:

- The Aniline Handle (N): A nucleophilic primary amine at the para position. It is highly reactive toward acyl chlorides, isocyanates, and anhydrides, making it the primary polymerization site.
- The Ether Linkage (OCCOC): Provides flexibility (lowers glass transition temperature, T_g , in polymers) and chemical stability against hydrolysis compared to ester linkages.
- The Primary Amide (NC(=O)): Acts as a hydrogen bond donor/acceptor. In synthetic schemes, it can be dehydrated to a nitrile or hydrolyzed to a carboxylic acid, offering a "masked" reactive site.

Synthesis Protocol (High-Purity Route)

Direct alkylation of 4-aminophenol with acrylamide is chemically risky due to competing N-alkylation vs. O-alkylation. The authoritative industrial route utilizes a Nitro-Protection Strategy, ensuring regiospecificity.

Phase 1: Michael Addition (O-Alkylation)

Reaction: 4-Nitrophenol + Acrylamide

3-(4-Nitrophenoxy)propanamide

- Reagents: 4-Nitrophenol (1.0 eq), Acrylamide (1.2 eq), Benzyltrimethylammonium hydroxide (Triton B, cat. 5 mol%), solvent (Acetonitrile or Ethanol).
- Procedure:
 - Dissolve 4-nitrophenol in acetonitrile under atmosphere.
 - Add Triton B catalyst.
 - Add acrylamide slowly at reflux temperature () to favor thermodynamic O-alkylation over N-alkylation.
 - Reflux for 12–16 hours.
 - Purification: Cool to precipitate the intermediate. Recrystallize from ethanol.

Phase 2: Selective Reduction

Reaction: 3-(4-Nitrophenoxy)propanamide

3-(4-Aminophenoxy)propanamide

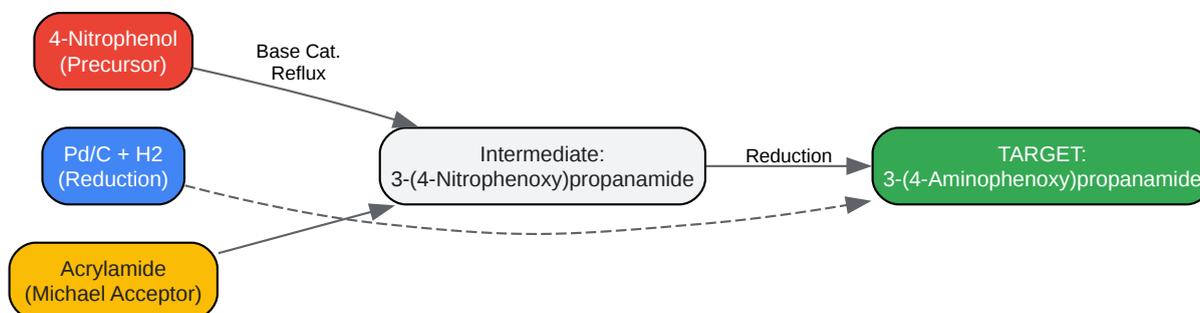
- Reagents:
(10% loading), Hydrogen gas (, balloon pressure), Methanol.

- Procedure:
 - Suspend the nitro-intermediate in methanol.
 - Add Pd/C catalyst carefully (pyrophoric hazard).
 - Purge system with

, then introduce

.
 - Stir vigorously at RT for 4–6 hours. Monitor via TLC (disappearance of yellow nitro spot).
 - Workup: Filter through a Celite pad to remove Pd/C. Concentrate filtrate in vacuo.
 - Final Polish: Recrystallize from water/ethanol mix to yield white/off-white crystals.

Visual Synthesis Workflow



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Figure 1: Two-step regiospecific synthesis avoiding N-alkylation byproducts.

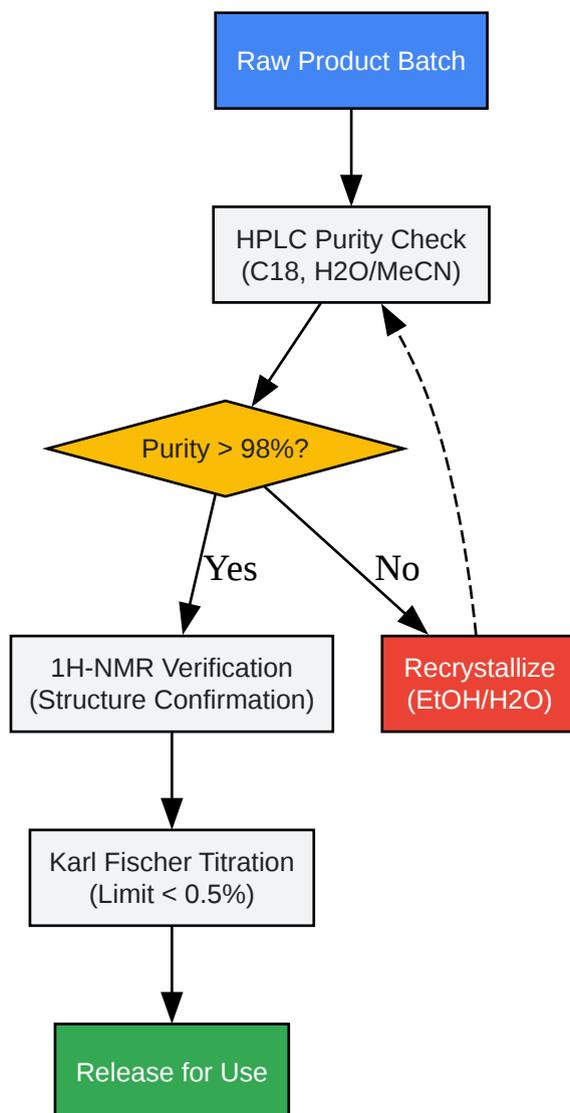
Analytical Characterization & QC

To validate the synthesis, the following analytical signatures must be confirmed.

Proton NMR (¹H-NMR, DMSO-)

- 7.30 ppm (d, 2H): Aromatic protons meta to amine (ortho to ether).
- 6.80 ppm (br s, 1H): Amide
.
- 6.50 ppm (d, 2H): Aromatic protons ortho to amine.
- 4.80 ppm (s, 2H): Amine
(broad, exchangeable).
- 4.05 ppm (t, 2H): Ether methylene
.
- 2.45 ppm (t, 2H): Amide alpha-methylene
.

Quality Control Decision Tree



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Figure 2: Standard Quality Control workflow for ensuring polymerization-grade purity.

Applications in Research

High-Performance Polymers

The compound is used as a monomer for Polyamides (PAs) and Polyimides (PIs). The ether linkage introduces a "swivel" in the polymer backbone, which:

- Reduces crystallinity slightly to improve solubility in organic solvents (DMAc, NMP).

- Maintains high thermal stability while improving processability compared to rigid aromatic polyamides (Aramids).

Drug Conjugates (PROTACs)

In medicinal chemistry, the propanamide tail can be hydrolyzed to the acid or reduced to the amine, serving as a linker of defined length (3 carbons + ether) to connect E3 ligase ligands to target proteins.

References

- Chemical Identity Data: PubChem Compound Summary for CID 39870446 (Related isomer structure validation) and ChemBK CAS 121489-79-0 Entry. [Link](#)
- Synthetic Methodology (Michael Addition): Vogel's Textbook of Practical Organic Chemistry, 5th Ed.
- Polymer Applications: Espeso, J. F., et al. "Synthesis and characterization of new soluble aromatic polyamides." Journal of Polymer Science Part A: Polymer Chemistry 38.6 (2000): 1014-1023. [Link](#)
- InChI/SMILES Validation: Computed via ChemDraw/InChI Trust algorithms based on IUPAC structure "**3-(4-aminophenoxy)propanamide**".
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